Cas no 58546-34-2 (Cucurbitacin IIa)

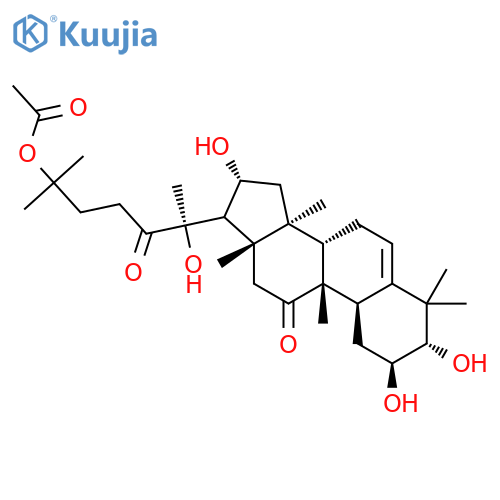

Cucurbitacin IIa structure

商品名:Cucurbitacin IIa

Cucurbitacin IIa 化学的及び物理的性質

名前と識別子

-

- Cucurbitacin A

- CUCURBITACIN IIA

- 23,24-Dihydrocucurbitacin F-25-O-acetate

- 25-Acetoxy-23,24-dihydrocucurbitacin F

- 25-O-Acetyl-23,24-dihydrocucurbitacin F

- Dihydrocucurbitacin F 25-O-acetate

- Dihydrocucurbitacin Q1

- [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] aceta

- Hemslecin A

- Cucurbitacin IIa

- Curcurbitacin Q1

- X1160

- Curcurbitacin IIa

- C32H50O8

- 19-Norlanost-5-ene-11,22-dione, 25-(acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-, (2beta,3alpha,9beta,10alpha,16alpha)-

- HemslecinA

- MS-30213

- 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate

- [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate

- 19-Norlanost-5-ene-11,22-dione,25-(acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-, (2b,3a,9b,10a,16a)-

- s5463

- CUCURBITACINIIA

- (2ss,3a,9ss,10a,16a)-25-(Acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-19-norlanost-5-ene-11,22-dione

- [(5R)-5-hydroxy-1,1-dimethyl-4-oxo-5-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hexyl] acetate

- AKOS030573647

- CS-0018309

- Q-100672

- 129357-90-0

- CCG-270062

- AC-34888

- MFCD07781419

- DTXSID10926388

- HY-N1988

- CHEMBL2332392

- 58546-34-2

- Curcurbitacin IIa?

- DA-62533

- (6R)-6-[(1R,2R,3AS,3BS,7S,8S,9AR,9BR,11AR)-2,7,8-TRIHYDROXY-3A,6,6,9B,11A-PENTAMETHYL-10-OXO-1H,2H,3H,3BH,4H,7H,8H,9H,9AH,11H-CYCLOPENTA[A]PHENANTHREN-1-YL]-6-HYDROXY-2-METHYL-5-OXOHEPTAN-2-YL ACETATE

- Cucurbitacin IIa

-

- MDL: MFCD07781419

- インチ: 1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1

- InChIKey: LKYNAQSYQLFTCM-GYXNDICUSA-N

- ほほえんだ: O([H])[C@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]4([H])[C@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)(C([H])([H])[H])O[H])=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 562.350569g/mol

- ひょうめんでんか: 0

- XLogP3: 2.6

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 回転可能化学結合数: 7

- どういたいしつりょう: 562.350569g/mol

- 単一同位体質量: 562.350569g/mol

- 水素結合トポロジー分子極性表面積: 141Ų

- 重原子数: 40

- 複雑さ: 1120

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 562.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.22

- ゆうかいてん: No data available

- ふってん: 679.1±55.0 °C at 760 mmHg

- フラッシュポイント: 209.7±25.0 °C

- 屈折率: 1.563

- PSA: 141.36000

- LogP: 3.51510

Cucurbitacin IIa セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください

Cucurbitacin IIa 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0018309-5mg |

Cucurbitacin IIa |

58546-34-2 | 99.27% | 5mg |

$80.0 | 2022-04-27 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55758-1mg |

Cucurbitacin IIa |

58546-34-2 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1471-25 mg |

Cucurbitacin IIA |

58546-34-2 | 98.62% | 25mg |

¥2220.00 | 2022-04-26 | |

| abcr | AB493973-100 mg |

Curcurbitacin iia; . |

58546-34-2 | 100mg |

€848.50 | 2023-06-15 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82557-10MG |

Cucurbitacin IIa |

58546-34-2 | 10mg |

¥4478.66 | 2024-12-24 | ||

| DC Chemicals | DC23035-100 mg |

Curcurbitacin IIa |

58546-34-2 | >98% | 100mg |

$550.0 | 2022-02-28 | |

| DC Chemicals | DC23035-250 mg |

Curcurbitacin IIa |

58546-34-2 | >98% | 250mg |

$900.0 | 2022-02-28 | |

| ChemFaces | CFN98171-20mg |

Cucurbitacin IIA |

58546-34-2 | >=98% | 20mg |

$178 | 2021-07-22 | |

| ChemScence | CS-0018309-10mg |

Cucurbitacin IIa |

58546-34-2 | 99.27% | 10mg |

$140.0 | 2022-04-27 | |

| S e l l e c k ZHONG GUO | S5463-1mg |

Curcurbitacin IIA |

58546-34-2 | 99.6% | 1mg |

¥1040.92 | 2023-09-15 |

Cucurbitacin IIa 関連文献

-

Jian Chao Chen,Ming Hua Chiu,Rui Lin Nie,Geoffrey A. Cordell,Samuel X. Qiu Nat. Prod. Rep. 2005 22 386

58546-34-2 (Cucurbitacin IIa) 関連製品

- 3877-86-9(Cucurbitacin D)

- 2222-07-3(Cucurbitacin I)

- 10163-83-4([(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate)

- 16463-74-4(Hydrocortisone 17-Acetate)

- 18444-66-1(Cucurbitacin E)

- 6199-67-3(Cucurbitacin B)

- 99530-82-2(Cucurbitacin Q1)

- 13201-14-4(Dihydrocucurbitacin B)

- 2381-45-5(17a-Acetoxy Pregnenolone)

- 50-03-3(Hydrocortisone acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58546-34-2)Cucurbitacin IIa

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/500mg

価格 ($):192.0/290.0/441.0/999.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:58546-34-2)Cucurbitacin IIA

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ